Technical Deep Dive: AF568 Photophysics & Quantum Yield Determination
Technical Deep Dive: AF568 Photophysics & Quantum Yield Determination
Executive Summary
Alexa Fluor 568 (AF568) is a sulfonated rhodamine derivative engineered for high photostability and pH insensitivity. In aqueous buffer (PBS, pH 7.2), AF568 exhibits a fluorescence quantum yield (Φ) of 0.69 . This value represents a significant improvement over traditional spectrum-matched fluorophores like Lissamine Rhodamine B, primarily due to the introduction of sulfonate groups that enhance hydrophilicity and suppress aggregation-induced quenching (AIQ).
This guide provides the photophysical profile of AF568 and details the Comparative Method for verifying its quantum yield, a self-validating protocol essential for assay standardization in drug development and quantitative microscopy.
Part 1: Photophysical Profile
The following parameters define the behavior of AF568 in standard physiological buffers.
| Parameter | Value | Conditions |
| Quantum Yield (Φ) | 0.69 | PBS (pH 7.2), 22°C |
| Excitation Max (λex) | 578 nm | Aqueous Buffer |
| Emission Max (λem) | 603 nm | Aqueous Buffer |
| Extinction Coefficient (ε) | ~88,000 – 91,000 cm⁻¹M⁻¹ | Aqueous Buffer |
| Fluorescence Lifetime (τ) | 3.6 ns | Water, 22°C |
| Chemical Class | Sulfonated Rhodamine | Zwitterionic, Hydrophilic |
| Reference Standard | Fluorescein (0.01 M NaOH) | Manufacturer Standard |
Expert Insight: While Thermo Fisher cites Fluorescein (Φ=0.92) as the reference standard, this is spectrally suboptimal due to the large gap between Fluorescein emission (520 nm) and AF568 excitation (578 nm). For high-precision independent verification, Rhodamine 101 (Φ≈1.0 in Ethanol) is the preferred spectral match, minimizing errors from detector sensitivity calibration.
Part 2: Quantum Yield Mechanics & Jablonski Diagram
The quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[1][2] For AF568, a Φ of 0.69 implies that 69% of absorbed energy is released as fluorescence, while 31% is lost to non-radiative decay pathways (internal conversion, intersystem crossing).
Diagram 1: Jablonski Diagram for AF568
This diagram illustrates the electronic transitions governing the quantum yield.
Caption: Simplified Jablonski diagram showing the competition between Fluorescence (Red) and Non-Radiative Decay (Yellow/Grey).
Part 3: Experimental Protocol (Comparative Method)
To measure the quantum yield of AF568, you must use the Comparative Method (Williams et al.).[3] This method calculates Φ by comparing the integrated fluorescence intensity of AF568 to a reference standard with a known Φ.
Core Directive: The Self-Validating Loop
A valid QY measurement requires that the gradients of the integrated fluorescence vs. absorbance plots for both the sample and standard are linear (R² > 0.99) and pass through the origin. If they do not, the system is invalid (likely due to aggregation or inner filter effects).
Materials
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Test Sample: AF568 in PBS (pH 7.2).
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Reference Standard:
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Option A (Manufacturer): Fluorescein in 0.01 M NaOH (Φ = 0.92).
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Option B (Precision): Rhodamine 101 in Ethanol (Φ = 1.0).
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Instrument: Spectrofluorometer with corrected detection limits.
Step-by-Step Workflow
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Absorbance Tuning (The Critical Step):
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Prepare stock solutions of AF568 and the Standard.
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Create a dilution series (5 points) for both.
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CRITICAL: Ensure the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02 – 0.[1][4]08) for the most concentrated sample. This prevents the Inner Filter Effect (re-absorption of emitted light).
-
-
Acquisition:
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Data Plotting:
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Plot Integrated Fluorescence (Y-axis) vs. Absorbance (X-axis) .
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Calculate the slope (Gradient, Grad) for both AF568 and the Standard.
-
-
Calculation: Use the Parker-Rees equation:
Diagram 2: QY Measurement Workflow
Caption: Operational workflow for comparative quantum yield determination.
Part 4: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Non-linear Plot | Inner Filter Effect | Dilute samples until OD < 0.05. |
| Low QY Calculation | Aggregation | Ensure AF568 is in a polar buffer (PBS); avoid pure water storage for stocks. |
| Spectral Mismatch | Detector Sensitivity | If using Fluorescein (Green) vs AF568 (Red), ensure the fluorometer has a valid spectral correction file applied to the detector. |
References
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University of California, Irvine (UCI). A Guide to Recording Fluorescence Quantum Yields (The Comparative Method). [Link]
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BAM (Federal Institute for Materials Research). Standardization of Fluorescence Quantum Yield Measurements. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. reddit.com [reddit.com]
- 8. References | ISS [iss.com]
- 9. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rrr.bam.de [rrr.bam.de]
- 11. d-nb.info [d-nb.info]
